N4-Anisoyl-2'-deoxycytidine is a modified nucleoside that belongs to the class of N4-acylated 2'-deoxycytidines. This compound is notable for its potential applications in biochemical research, particularly in the synthesis of modified DNA and RNA. The chemical structure of N4-Anisoyl-2'-deoxycytidine includes an anisoyl group at the N4 position of the cytidine base, which influences its biochemical properties and interactions.
N4-Anisoyl-2'-deoxycytidine can be sourced from various chemical suppliers specializing in nucleosides and related compounds. It is classified under nucleoside analogs, which are compounds that resemble natural nucleosides but have structural modifications that can alter their biological activity and stability. The compound's CAS number is 48212-99-3, and its molecular formula is C17H19N3O6, with a molecular weight of 361.35 g/mol .
The synthesis of N4-Anisoyl-2'-deoxycytidine typically involves several steps that modify the base structure of 2'-deoxycytidine. The general approach includes:
Technical details regarding purification methods such as chromatography are crucial for isolating the desired nucleoside with high purity .
N4-Anisoyl-2'-deoxycytidine features a complex molecular structure characterized by:
The structural representation can be described by its SMILES notation: COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O
.
N4-Anisoyl-2'-deoxycytidine participates in various chemical reactions typical for nucleosides, including:
The mechanism of action for N4-Anisoyl-2'-deoxycytidine primarily involves its role as a substrate in enzymatic reactions:
N4-Anisoyl-2'-deoxycytidine exhibits several important physical and chemical properties:
N4-Anisoyl-2'-deoxycytidine has significant applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5